(1R,3R)-3-Methoxycyclohexan-1-ol
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Overview
Description
(1R,3R)-3-Methoxycyclohexan-1-ol is a chiral organic compound with a cyclohexane ring substituted with a methoxy group at the third position and a hydroxyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-Methoxycyclohexan-1-ol can be achieved through several methods. One common approach involves the reduction of (1R,3R)-3-methoxycyclohexanone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is advantageous due to its scalability and efficiency in producing large quantities of the desired compound.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-3-Methoxycyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form cyclohexane derivatives using strong reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in THF.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products Formed
Oxidation: (1R,3R)-3-Methoxycyclohexanone.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
Scientific Research Applications
(1R,3R)-3-Methoxycyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical requirements.
Mechanism of Action
The mechanism of action of (1R,3R)-3-Methoxycyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1R,3S)-3-Methoxycyclohexan-1-ol
- (1S,3R)-3-Methoxycyclohexan-1-ol
- (1S,3S)-3-Methoxycyclohexan-1-ol
Uniqueness
(1R,3R)-3-Methoxycyclohexan-1-ol is unique due to its specific stereochemistry, which can result in different physical and chemical properties compared to its diastereomers and enantiomers. This uniqueness makes it valuable in applications requiring precise stereochemical control, such as asymmetric synthesis and chiral drug development.
Properties
Molecular Formula |
C7H14O2 |
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Molecular Weight |
130.18 g/mol |
IUPAC Name |
(1R,3R)-3-methoxycyclohexan-1-ol |
InChI |
InChI=1S/C7H14O2/c1-9-7-4-2-3-6(8)5-7/h6-8H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI Key |
ANRGBAYCAUTVKN-RNFRBKRXSA-N |
Isomeric SMILES |
CO[C@@H]1CCC[C@H](C1)O |
Canonical SMILES |
COC1CCCC(C1)O |
Origin of Product |
United States |
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